![molecular formula C20H15N3O3 B5911829 N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide, also known as PBDH, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including in the field of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival. Additionally, N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its high potency. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide exhibits potent anti-tumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one of the limitations of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide. One of the most promising directions is in the development of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide-based drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide and its potential applications in other fields, such as biochemistry and materials science. Finally, studies are needed to optimize the synthesis method of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide to improve its yield and solubility.
Méthodes De Synthèse
The synthesis of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide involves the reaction of 3-pyridinecarboxaldehyde and 1,3-benzodioxole-5-carbohydrazide in the presence of phenylboronic acid and a palladium catalyst. The reaction takes place under mild conditions and yields a high percentage of the desired product.
Applications De Recherche Scientifique
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to exhibit anti-tumor activity. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-20(15-8-9-17-18(11-15)26-13-25-17)23-22-19(14-5-2-1-3-6-14)16-7-4-10-21-12-16/h1-12H,13H2,(H,23,24)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKEDBTYHULW-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-phenyl(pyridin-3-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
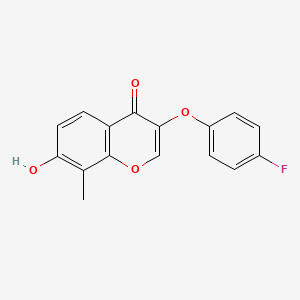
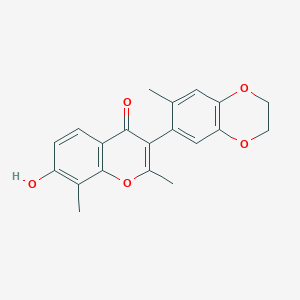
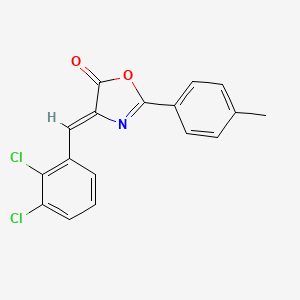
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
acetate](/img/structure/B5911809.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
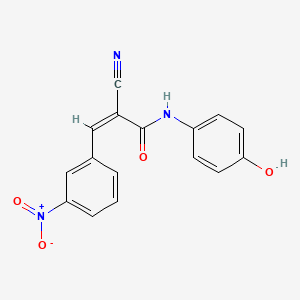
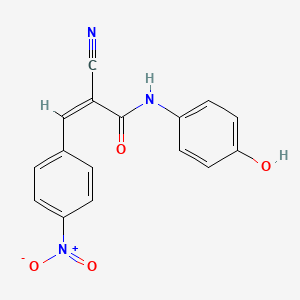

![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)